molecular formula C5H9NO B133300 Methylpyrrolidone CAS No. 872-50-4

Methylpyrrolidone

Cat. No.: B133300
CAS No.: 872-50-4
M. Wt: 99.13 g/mol
InChI Key: SECXISVLQFMRJM-UHFFFAOYSA-N
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Description

Methyl pyrrolidone, also known as 1-methyl-2-pyrrolidone, is an organic compound that belongs to the class of dipolar aprotic solvents. It is a colorless liquid, although impure samples can appear yellow. Methyl pyrrolidone is miscible with water and most common organic solvents. It is widely used in the petrochemical, polymer, and battery industries due to its nonvolatility and ability to dissolve diverse materials .

Biochemical Analysis

Biochemical Properties

Methylpyrrolidone is metabolized in the body through a series of reactions. It is first hydroxylated to 5-hydroxy-N-methyl-2-pyrrolidone (5HNMP), which is then oxidized to N-methylsuccinimide (MSI). This intermediate is further hydroxylated to 2-hydroxy-N-methylsuccinimide (2HMSI). 2-Pyrrolidone (2P) has been reported as a minor metabolite of this compound in rat and human urine .

Cellular Effects

It is known that this compound can penetrate the skin and may be absorbed into the body, where it can interact with various biomolecules .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its metabolism to various metabolites, as mentioned above. These metabolites may interact with various biomolecules, potentially influencing their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, a study found that the urinary excretion of this compound and its metabolites was determined in 0-6 h and 6-24 h specimens collected after an intragastric administration of 308 mg this compound / kg rat body weight .

Metabolic Pathways

As mentioned above, this compound is metabolized in the body through a series of reactions involving hydroxylation and oxidation .

Transport and Distribution

This compound can be absorbed into the body through the skin, indicating that it can be transported and distributed within cells and tissues .

Chemical Reactions Analysis

Methyl pyrrolidone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Methyl pyrrolidone is similar to other dipolar aprotic solvents such as dimethylformamide and dimethyl sulfoxide. it has unique properties that make it particularly useful in certain applications:

Methyl pyrrolidone’s ability to dissolve a wide range of polymers and its use in lithium-ion battery fabrication highlight its uniqueness compared to other similar compounds.

Properties

IUPAC Name

1-methylpyrrolidin-2-one
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InChI

InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3
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InChI Key

SECXISVLQFMRJM-UHFFFAOYSA-N
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Canonical SMILES

CN1CCCC1=O
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Molecular Formula

C5H9NO
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Related CAS

26876-92-6
Record name 2-Pyrrolidinone, 1-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID6020856
Record name N-Methyl-2-pyrrolidone
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Molecular Weight

99.13 g/mol
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Physical Description

N-methyl-2-pyrrolidone appears as a clear colorless liquid with a "fishlike" odor. Denser than water. Flash point 199 °F. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion., Dry Powder; Liquid; NKRA, A clear colorless liquid with a fish-like odor; [CAMEO] Almost colorless liquid with an amine odor; [AIHA], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., A clear colorless liquid with a fish-like odor.
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Boiling Point

396 °F at 760 mmHg (NTP, 1992), 202 °C at 760 mm Hg, 202 °C, 396 °F
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Flash Point

204 °F (NTP, 1992), 96 °C, 204 °F (96 °C) (OPEN CUP), 86 °C c.c., 204 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with water, alcohol, ether, acetone, ethyl acetate, chloroform, benzene, Miscible with castor oil, Miscible with lower alcohols and ketones, Moderately soluble in aliphatic hydrocarbons and dissolves many organic and inorganic compounds., Solubility in water: miscible
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Density

1.03 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.027 at 25 °C/25 °C, Relative density (water = 1): 1.03, 1.03
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Vapor Density

3.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.4 (Air= 1), Relative vapor density (air = 1): 3.4, 3.4
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Vapor Pressure

0.34 [mmHg], 3.45X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 39
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Impurities

Impurities that may be found within 1-methyl-2-pyrrolidinone are methylamine (.02%) and water (.1%).
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Color/Form

Clear liquid

CAS No.

872-50-4, 30207-69-3, 51013-18-4
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Record name 1-METHYL-2-PYRROLIDINONE
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Melting Point

-9 °F (NTP, 1992), -25 °C, -24.4 °C, -9 °F
Record name N-METHYL-2-PYRROLIDONE
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Record name 1-METHYL-2-PYRROLIDINONE
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Record name N-METHYL-2-PYRROLIDONE
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name N-METHYL-2-PYRROLIDINONE
Source Occupational Safety and Health Administration (OSHA)
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Synthesis routes and methods

Procedure details

JP-A-1 186 864 (Derwent Abstr. 89-259000/36) discloses the preparation of N-alkylated lactams by reaction of the corresponding lactones with secondary amines in the presence of water via the corresponding N,N-dialkyl-omega-hydroxycarboxamides as intermediates. According to Example 1 of this patent application, the reaction of γ-BL with aqueous DMA gives an NMP yield of 60% and additionally forms methylamides of γ-hydroxybutyric acid. In the single further example according to the application, too, an NMP yield of 60% is reported for the corresponding reaction of γ-BL with DMA.
[Compound]
Name
N-alkylated lactams
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
lactones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
secondary amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-dialkyl-omega-hydroxycarboxamides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
60%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylpyrrolidone
Reactant of Route 2
Reactant of Route 2
Methylpyrrolidone
Reactant of Route 3
Reactant of Route 3
Methylpyrrolidone
Reactant of Route 4
Reactant of Route 4
Methylpyrrolidone
Reactant of Route 5
Methylpyrrolidone
Reactant of Route 6
Methylpyrrolidone

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